2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its broad spectrum of pharmacological activity. The compound is a derivative of the tetrahydro-β-carboline and pyrido[3,4-b]indole families, which are known for their presence in various bioactive molecules and potential therapeutic applications .
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been explored through various methods. One approach involves a multistep synthetic strategy starting from commercially available indole 2-carboxylic acid, culminating in an intramolecular Michael addition catalyzed by InBr3 to yield polycyclic compounds with high efficiency . Another method utilizes microwave irradiation to facilitate three- or four-component domino reactions, offering advantages such as short reaction times, high yields, and high chemo- and regioselectivities . Additionally, Fischer cyclization of arylhydrazones of 1-substituted-4-piperidones has been employed to produce a series of tetrahydro-1H-pyrido[4,3-b]indoles with significant anti-serotonin activity .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is characterized by a polycyclic framework that includes a pyrido[4,3-b]indole core. This core is a common feature in compounds that interact with biological targets such as N-methyl-D-aspartate (NMDA) receptors. The structure-activity relationship studies of these derivatives have led to the identification of potent subtype-selective inhibitors of NMDA receptors, highlighting the importance of the molecular scaffold .
Chemical Reactions Analysis
The chemical reactivity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles includes their ability to undergo various functionalization reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives can be achieved through condensation reactions of tryptamine with cycloalkanones, followed by cyclization and functionalization to yield 2-methyl derivatives . Additionally, aryne annulation has been used to synthesize pyrido[1,2-a]indole malonates and amines, expanding the chemical diversity of the indole series .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles are influenced by their polycyclic structure and the nature of their substituents. These properties are crucial for their pharmacological activity and their interaction with biological targets. While the specific physical and chemical properties are not detailed in the provided papers, they can be inferred to include typical characteristics of heterocyclic compounds such as solubility, melting points, and stability, which are important for their medicinal chemistry applications .
Scientific Research Applications
Synthesis and Physiological Activity
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its synthesis methods and physiological activity. These compounds have shown a broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry. Various derivatives of these heterocycles have been synthesized, demonstrating their synthetic accessibility and potential for diverse pharmacological applications (Ivashchenko et al., 2010).
Calcium-Antagonist Activity
Certain derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been identified to possess calcium-antagonist activity, along with other properties such as antihistamine, neuroleptic, antiarrhythmic, antioxidant, and neuroprotector properties. These findings indicate the potential use of these compounds in various therapeutic applications (Ivanov et al., 2001).
Anti-Cancer Agents
Research has shown that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit significant anti-tumor activity. These compounds have been designed and synthesized with modifications to enhance their antiproliferative activity against various cancer cell lines, demonstrating their potential as novel anti-cancer agents (Feng et al., 2018).
Receptor Activity
Studies have also focused on the receptor activity of these compounds. New derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been synthesized and their activity profiles studied on a broad panel of therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters. This research suggests potential applications in developing drugs targeting these receptors (Ivachtchenko et al., 2013).
Host–Guest Complexation
The interaction between β-glycyrrhizic acid and 2,8-dimethyl-5-[2´-(6″-methylpyridin-3″-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole was studied, suggesting the formation of a host–guest complex. This research provides insights into the chemical interactions and potential applications of these compounds in complexation chemistry (Konkina et al., 2015).
Cytotoxicity Evaluation
Research has also been conducted on the cytotoxicity of hexahydroazepino[3,4-b]indole and tetrahydro-1H-pyrido[3,4-b]indole derivatives. These studies provide valuable data on the cytotoxic effects of these compounds, relevant for their potential therapeutic applications in cancer treatment (Reddy et al., 2014).
Future Directions
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROHCOBMVQVIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352329 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
6208-60-2 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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